(R)-2-amino-3-(4-iodophenyl)propan-1-ol

説明

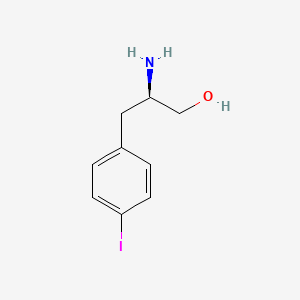

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral amino alcohol characterized by a hydroxyl group at position 1, an amino group at position 2, and a 4-iodophenyl substituent at position 3 of the propane backbone. The (R)-configuration at the amino-bearing carbon defines its stereochemistry.

特性

IUPAC Name |

(2R)-2-amino-3-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCOBLKNQSOAGC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708909 | |

| Record name | (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210554-97-5 | |

| Record name | (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H12INO

- Molecular Weight : 303.12 g/mol

The presence of the iodine atom in the para position of the phenyl group may influence its pharmacological properties, including binding affinity and bioactivity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, a structure-activity relationship study indicated that modifications in the aryl group significantly affect antimicrobial efficacy against Staphylococcus aureus and E. coli . The introduction of halogen substituents, such as iodine, can enhance the biological activity by improving the lipophilicity and membrane permeability of the compounds.

| Compound | MIC against S. aureus (mg/L) | MIC against E. coli (mg/L) |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 32 | 64 |

| This compound | TBD | TBD |

The proposed mechanism of action for this compound involves inhibition of specific bacterial enzymes, which are critical for cell wall synthesis and metabolism. The compound's structural features suggest that it may act as an inhibitor of bacterial kinases, similar to other halogenated compounds that have shown promising results in inhibiting E. coli TMPK .

Study 1: Antimicrobial Efficacy

A study conducted on a series of halogenated phenyl derivatives, including this compound, demonstrated significant antimicrobial activity. The researchers found that varying the position and type of halogen substitution led to differences in minimum inhibitory concentration (MIC) values. The study concluded that iodine substitution at the para position was particularly effective in enhancing activity against gram-positive bacteria .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of related compounds revealed that the presence of a hydroxyl group adjacent to the amine significantly increased binding affinity to target enzymes. The analysis highlighted that even minor modifications in the molecular structure could lead to substantial changes in biological activity, emphasizing the importance of precise structural configurations for therapeutic efficacy .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Differences

Key structural analogs include fluorinated, silylated, and heterocyclic derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: Iodine vs. Fluorine: The iodine atom in the target compound (vs. fluorine in ) increases molecular weight and polarizability, favoring halogen bonding interactions. Fluorine’s small size and high electronegativity may enhance metabolic stability but reduce steric bulk . Chlorothiophene: The sulfur atom in contributes to aromatic π-system interactions, while chlorine provides moderate electronegativity, balancing reactivity and stability .

Stereochemical Variations :

Discrepancies and Limitations

- Stereochemical Ambiguity: and describe similar fluorinated analogs with conflicting stereodescriptors ((1R,2S) vs.

- Limited Pharmacological Data: The evidence lacks direct activity data, necessitating caution in extrapolating functional implications from structural differences alone.

Q & A

What are the optimal synthetic routes for (R)-2-amino-3-(4-iodophenyl)propan-1-ol, and how can stereochemical control be achieved?

Methodological Answer:

Synthesis typically involves stereoselective reduction of a ketone precursor or resolution of racemic mixtures. For example, enantioselective hydrogenation of α-amino ketones using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer with high optical purity . Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers post-synthesis . Key steps include:

- Intermediate Preparation : Start with 4-iodophenylacetone derivatives, introducing the amino group via reductive amination.

- Reduction : Use sodium borohydride or lithium aluminum hydride under controlled conditions to retain stereochemistry .

- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) ensures enantiomeric excess >99% .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the presence of the iodophenyl group (δ ~7.6 ppm for aromatic protons) and the stereochemistry of the chiral center (split signals for diastereotopic protons) .

- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between -NH2 and -OH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H12INO) and isotopic patterns from the iodine atom .

How does the 4-iodophenyl substituent influence reactivity compared to halogenated analogs (e.g., 4-fluorophenyl)?

Methodological Answer:

The iodine atom’s large size and polarizability enhance its role as a leaving group in nucleophilic aromatic substitution (SNAr) but reduce electrophilicity compared to fluorine. Key differences:

- SNAr Reactions : Iodine facilitates substitution with nucleophiles (e.g., amines) under milder conditions due to weaker C-I bonds .

- Cross-Coupling : Suzuki-Miyaura reactions with 4-iodophenyl derivatives proceed efficiently with Pd catalysts, enabling bioconjugation for drug discovery .

- Oxidation Stability : The iodophenyl group resists oxidation better than fluoro analogs, critical for stability in biological assays .

What advanced strategies resolve enantiomeric mixtures of this compound?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for baseline separation .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, leaving the (R)-form unreacted .

- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., L-tartaric acid) and crystallize to isolate the desired enantiomer .

How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The iodine atom’s hydrophobic volume and hydrogen-bonding groups (-NH2, -OH) are critical for affinity predictions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies.

- QSAR Models : Correlate iodine’s electronegativity and steric parameters with activity data from analogs (e.g., 4-fluorophenyl derivatives) .

How should researchers address discrepancies in reported biological activities of this compound?

Methodological Answer:

- Purity Verification : Confirm enantiomeric excess (>99%) via chiral HPLC to rule out inactive enantiomers .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, iodine’s light sensitivity may degrade samples if stored improperly .

- Structural Confirmation : Compare with analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent-specific effects .

What functional group transformations are feasible for derivatizing this compound?

Methodological Answer:

- Amino Group : Acylation with succinic anhydride forms amides for prodrug development .

- Hydroxyl Group : Mitsunobu reaction with thiols or phenols introduces ether linkages for solubility modulation .

- Iodophenyl Group : Pd-catalyzed cross-coupling (e.g., Sonogashira) adds alkynes or aryl groups for fluorescent labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。